3-iodo-4-methoxy-N'-(1-methyl-3-phenylprop-2-enylidene)benzohydrazide 3-iodo-4-methoxy-N'-(1-methyl-3-phenylprop-2-enylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025759
InChI: InChI=1S/C18H17IN2O2/c1-13(8-9-14-6-4-3-5-7-14)20-21-18(22)15-10-11-17(23-2)16(19)12-15/h3-12H,1-2H3,(H,21,22)/b9-8+,20-13+
SMILES: CC(=NNC(=O)C1=CC(=C(C=C1)OC)I)C=CC2=CC=CC=C2
Molecular Formula: C18H17IN2O2
Molecular Weight: 420.2 g/mol

3-iodo-4-methoxy-N'-(1-methyl-3-phenylprop-2-enylidene)benzohydrazide

CAS No.:

Cat. No.: VC1025759

Molecular Formula: C18H17IN2O2

Molecular Weight: 420.2 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-4-methoxy-N'-(1-methyl-3-phenylprop-2-enylidene)benzohydrazide -

Specification

Molecular Formula C18H17IN2O2
Molecular Weight 420.2 g/mol
IUPAC Name 3-iodo-4-methoxy-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
Standard InChI InChI=1S/C18H17IN2O2/c1-13(8-9-14-6-4-3-5-7-14)20-21-18(22)15-10-11-17(23-2)16(19)12-15/h3-12H,1-2H3,(H,21,22)/b9-8+,20-13+
Standard InChI Key XZVQZKVXCZPBBT-QEXYRNNXSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)I)/C=C/C2=CC=CC=C2
SMILES CC(=NNC(=O)C1=CC(=C(C=C1)OC)I)C=CC2=CC=CC=C2
Canonical SMILES CC(=NNC(=O)C1=CC(=C(C=C1)OC)I)C=CC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator